molecular formula C10H8ClNO B2497917 7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1403564-65-7

7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B2497917
CAS RN: 1403564-65-7
M. Wt: 193.63
InChI Key: FRCZUQVFAWMDIC-UHFFFAOYSA-N
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Description

7-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one, also known as 7-chlorospiroindoline, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a cyclic compound with a spirocyclic structure, and is characterized by a chlorine atom substituted at the 7-position of the indoline ring. It has been used as a building block for the synthesis of a variety of compounds, and has been studied for its potential applications in medicinal chemistry, drug discovery, and drug development.

Scientific Research Applications

Synthesis and Structural Analysis

  • Diastereoselective Synthesis : A study demonstrated the highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones via a catalyst-free cyclopropanation using ethyl diazoacetate (Maurya et al., 2014).
  • Structural Analogues Synthesis : Another research synthesized various structural analogues of spiro[cyclopropane-1,3′-indolin]-2′-ones and evaluated them for anticonvulsant activity (Rajopadhye & Popp, 1988).
  • Advanced Spirooxindole Derivatives : A study on the synthesis of 7'-arylidenespiro[indoline-3,1'-pyrrolizines] and 7'-arylidenespiro[indene-2,1'-pyrrolizines] revealed new derivatives via [3+2] cycloaddition (Huang et al., 2019).

Biological and Medicinal Applications

  • Anticancer Potential : Research focused on the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents, revealing promising activity against various human cancer cell lines (Reddy et al., 2015).
  • Photochemical Deracemization : An investigation into the photochemical deracemization of spiro[cyclopropane-1,3′-indolin]-2′-ones identified a triplet 1,3-diradical intermediate, indicating potential applications in stereoselective syntheses (Li et al., 2020).

Chemical Properties and Reactions

  • Cyclopropanation Reactions : A study on the stereoselective synthesis of spirocyclopropyl oxindoles from indolin-2-one/N-protected indolin-2-ones and bromonitroalkene highlighted the significance of diastereoselective cyclopropanation (Roy & Chen, 2013).
  • Ring Opening Studies : The ring opening of spirocyclopropyl oxindoles was studied, providing insights into their chemical behavior and potential applications (Sharma et al., 2021).

properties

IUPAC Name

7-chlorospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-7-3-1-2-6-8(7)12-9(13)10(6)4-5-10/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCZUQVFAWMDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C(=CC=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one

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